molecular formula C15H17Cl2NO2 B1455698 (2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride CAS No. 1354949-76-0

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride

Cat. No. B1455698
M. Wt: 314.2 g/mol
InChI Key: HIHMCXDEHQCPNR-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1354949-76-0 . It has a molecular weight of 314.21 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16ClNO2.ClH/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16;/h3-9,15H,17H2,1-2H3;1H . This indicates that the compound contains a chlorophenyl group, a dimethoxyphenyl group, and a methanamine group .


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride” is a powder at room temperature . It has a molecular weight of 314.21 .

Scientific Research Applications

Improved Synthesis Methods

A novel industrial synthesis of sertraline hydrochloride, which shares structural similarities with "(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride," presents a more advantageous process compared to existing methods. This process utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate, offering environmental and safety benefits due to the use of acceptable reagents (Vukics et al., 2002).

Synthesis of Key Intermediates

Research on the synthesis of key intermediates for the production of Zoloft, sertraline hydrochloride, provides insights into cleaner, simpler, and more efficient synthesis processes. These methods for forming sertraline imine, an important intermediate, avoid hazardous byproducts and solid wastes, thereby offering a more environmentally friendly approach (Taber et al., 2004).

Analytical Chemistry Applications

A study on the electrooxidation of dimethomorph, a fungicide, using voltammetry demonstrates the potential for analytical applications. This research outlines a new electroanalytical method for determining and quantifying dimethomorph in agricultural samples, showcasing the versatility of related compounds in analytical chemistry (Lucas et al., 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-chlorophenyl)-(3,4-dimethoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2.ClH/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16;/h3-9,15H,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHMCXDEHQCPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC=CC=C2Cl)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(3,4-dimethoxyphenyl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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